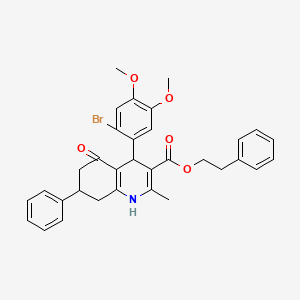![molecular formula C14H18LiNO4 B5239287 lithium;3-[[4-(2-methylpropoxy)benzoyl]amino]propanoate](/img/structure/B5239287.png)
lithium;3-[[4-(2-methylpropoxy)benzoyl]amino]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;3-[[4-(2-methylpropoxy)benzoyl]amino]propanoate is an organic compound with the molecular formula C14H18LiNO4 It is a lithium salt derivative of a benzoylamino propanoate, characterized by the presence of a 2-methylpropoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;3-[[4-(2-methylpropoxy)benzoyl]amino]propanoate typically involves the reaction of 4-(2-methylpropoxy)benzoic acid with 3-aminopropanoic acid in the presence of a coupling agent. The resulting intermediate is then treated with lithium hydroxide to form the lithium salt. The reaction conditions generally include:
Solvent: Commonly used solvents include dichloromethane or tetrahydrofuran.
Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures.
Catalysts: Catalysts such as N,N’-dicyclohexylcarbodiimide (DCC) may be used to facilitate the coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Lithium;3-[[4-(2-methylpropoxy)benzoyl]amino]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzene ring, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, tetrahydrofuran, ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
Lithium;3-[[4-(2-methylpropoxy)benzoyl]amino]propanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its therapeutic potential in treating certain medical conditions.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of lithium;3-[[4-(2-methylpropoxy)benzoyl]amino]propanoate involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibition of Enzymes: Inhibiting enzymes involved in metabolic pathways.
Modulation of Receptors: Binding to and modulating the activity of specific receptors.
Signal Transduction: Affecting signal transduction pathways that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
- Lithium 3-[(4-methoxybenzoyl)amino]propanoate
- Lithium 3-[(4-ethoxybenzoyl)amino]propanoate
- Lithium 3-[(4-butoxybenzoyl)amino]propanoate
Uniqueness
Lithium;3-[[4-(2-methylpropoxy)benzoyl]amino]propanoate is unique due to the presence of the 2-methylpropoxy group, which imparts distinct chemical and physical properties. This structural feature may influence its reactivity, solubility, and interaction with biological targets, distinguishing it from other similar compounds.
Properties
IUPAC Name |
lithium;3-[[4-(2-methylpropoxy)benzoyl]amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4.Li/c1-10(2)9-19-12-5-3-11(4-6-12)14(18)15-8-7-13(16)17;/h3-6,10H,7-9H2,1-2H3,(H,15,18)(H,16,17);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZGOQUWLWGPIES-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)COC1=CC=C(C=C1)C(=O)NCCC(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18LiNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
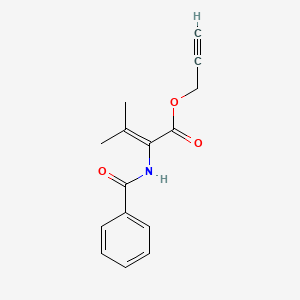

![9-[3-ethoxy-4-(prop-2-yn-1-yloxy)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B5239220.png)
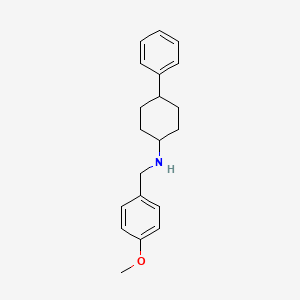
![4-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]-3-nitrobenzenesulfonamide](/img/structure/B5239242.png)
![Ethyl 4-[2,5-dioxo-3-(4-phenylpiperazin-1-yl)pyrrolidin-1-yl]benzoate](/img/structure/B5239248.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-2,2-diphenylacetamide](/img/structure/B5239255.png)
![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol](/img/structure/B5239270.png)
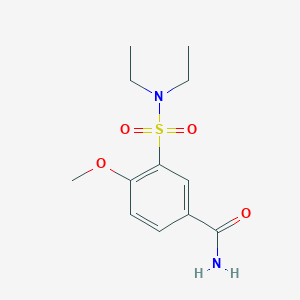
![N-[3-(morpholin-4-yl)propyl]-3-nitrobenzenesulfonamide](/img/structure/B5239277.png)
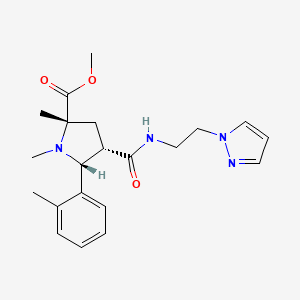
![N-{1-[1-(2-fluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B5239280.png)
![2-Phenoxyethyl 2-methyl-5-oxo-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B5239281.png)
